molecular formula C16H18N2O2S B15213702 1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline CAS No. 7151-18-0

1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B15213702
CAS No.: 7151-18-0
M. Wt: 302.4 g/mol
InChI Key: IZDPOSNBOPXMDU-UHFFFAOYSA-N
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Description

1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of an ethyl group and a phenylsulfonyl group attached to the tetrahydroquinoxaline core

Preparation Methods

The synthesis of 1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using phenylsulfonyl chloride in the presence of a base like pyridine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or phenylsulfonyl groups, depending on the reagents and conditions used.

Common reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane. Major products from these reactions include various substituted quinoxalines and sulfone derivatives.

Scientific Research Applications

1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studies have explored its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds and van der Waals interactions with the target proteins.

Comparison with Similar Compounds

1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline can be compared with other sulfonyl-substituted quinoxalines, such as:

  • 1-Methyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline
  • 1-Propyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline

These compounds share similar structural features but differ in the length of the alkyl chain attached to the quinoxaline core. The unique properties of this compound, such as its specific reactivity and binding affinity, make it distinct and valuable for targeted applications.

Properties

CAS No.

7151-18-0

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-ethyl-2,3-dihydroquinoxaline

InChI

InChI=1S/C16H18N2O2S/c1-2-17-12-13-18(16-11-7-6-10-15(16)17)21(19,20)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI Key

IZDPOSNBOPXMDU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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